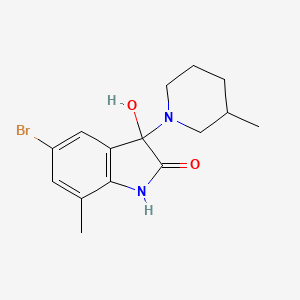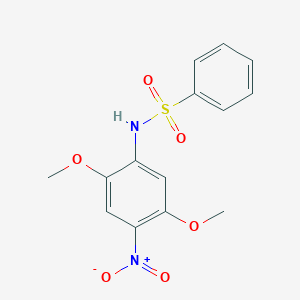![molecular formula C17H27N5O3 B5054457 2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL](/img/structure/B5054457.png)
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the nitrophenyl group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Substitution Reactions: The nitrophenyl group is introduced via nucleophilic aromatic substitution reactions, often using halogenated nitrobenzenes as starting materials.
Hydroxylation: The ethan-1-ol moiety is introduced through hydroxylation reactions, typically using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium dithionite, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a base).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Pharmacology: Research focuses on its potential as a drug candidate, particularly for its effects on neurotransmitter systems.
Industrial Applications: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with various binding sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-Methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[2,3-b][1,5]benzodiazepine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and piperazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-[4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-18-4-8-21(9-5-18)17-14-15(2-3-16(17)22(24)25)20-10-6-19(7-11-20)12-13-23/h2-3,14,23H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQACIWMQULLVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5054389.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-methylthiophen-2-yl)ethanone](/img/structure/B5054402.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054414.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B5054423.png)


![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)

